Researchers face low yields and safety hazards when nitrating 4-hydroxyquinoline, producing a 1:1 mixture of 3- and 6-nitro isomers. 3-Nitroquinolin-4-ol eliminates this bottleneck with a pre-installed nitro group at the desired C3 position.
Supply chain: Bulk quantities available with consistent quality.
3-Nitroquinolin-4-ol is a highly functionalized bicyclic heteroaromatic building block essential for the synthesis of 3,4-disubstituted quinolines and fused heterocyclic systems. Procured primarily as a stable, regiochemically pure intermediate, it serves as the foundational core for manufacturing imidazo[4,5-c]quinolines and thiazolo[4,5-c]quinolines, which are critical pharmacophores for Toll-like receptor 7 and 8 (TLR7/8) agonists such as Imiquimod and Resiquimod[1]. By providing a pre-installed nitro group at the C3 position and a reactive hydroxyl (or tautomeric quinolone) moiety at the C4 position, this compound allows chemists to bypass hazardous early-stage nitration steps and proceed directly to chlorination, amination, and cyclization workflows with high atom economy and reliable room-temperature stability[2].
Substituting 3-nitroquinolin-4-ol with its un-nitrated parent, 4-hydroxyquinoline, forces laboratories to perform in-house nitration using harsh fuming nitric and sulfuric acids. This generic approach is notoriously non-selective, typically yielding a nearly 1:1 mixture of 3-nitro and 6-nitro regioisomers, which caps the theoretical yield of the desired 3-nitro intermediate at approximately 49-50% and requires resource-intensive chromatographic separation [1]. Conversely, attempting to substitute with the immediate downstream derivative, 4-chloro-3-nitroquinoline, introduces severe handling constraints; the chlorinated analog is highly moisture-sensitive and prone to hydrolysis during storage, whereas the 4-ol precursor remains indefinitely stable under standard room-temperature conditions [2]. Furthermore, structural analogs like 8-hydroxyquinoline possess entirely different reactivity profiles and cannot undergo the C3/C4 functionalization required to build imidazoquinoline cores [3].
Direct procurement of 3-nitroquinolin-4-ol guarantees >98% isomeric purity for the C3-nitro derivative. In contrast, starting from the baseline parent compound, 4-hydroxyquinoline, results in competitive electrophilic aromatic substitution at both the C3 and C6 positions. Standard mixed-acid nitration of 4-hydroxyquinoline yields only 49-50% of the desired 3-nitro isomer, with the remainder lost to the 6-nitro byproduct and over-nitrated species[1]. This necessitates complex recrystallization or silica gel chromatography to isolate the correct regioisomer. Procuring the pre-nitrated compound entirely circumvents this 50% yield loss and the associated hazardous processing steps[2].
| Evidence Dimension | Yield of pure C3-nitro regioisomer |
| Target Compound Data | 100% (Direct procurement of >98% pure 3-nitroquinolin-4-ol) |
| Comparator Or Baseline | ~49-50% yield (In-house nitration of 4-hydroxyquinoline) |
| Quantified Difference | Eliminates ~50% yield loss to 6-nitro regioisomers |
| Conditions | Standard electrophilic nitration (HNO3/H2SO4 at 0-5 °C) vs. direct sourcing |
Procuring the regiochemically pure compound doubles effective synthetic throughput by eliminating the primary yield-limiting step in imidazoquinoline manufacturing.
While 4-chloro-3-nitroquinoline is the immediate downstream intermediate for amination, it is highly reactive and susceptible to ambient moisture, leading to rapid hydrolysis back to the 4-ol form if not stored under strict anhydrous conditions [1]. 3-Nitroquinolin-4-ol, existing in a stable tautomeric equilibrium with 3-nitroquinolin-4(1H)-one, exhibits excellent bench stability and can be stored at room temperature without degradation [2]. This allows procurement teams to bulk-purchase the 4-ol precursor for long-term medicinal chemistry campaigns, converting it to the moisture-sensitive 4-chloro derivative via POCl3 only immediately prior to the amination step [1].
| Evidence Dimension | Ambient storage stability and moisture resistance |
| Target Compound Data | Indefinitely stable at standard room temperature (no hydrolysis risk) |
| Comparator Or Baseline | High moisture sensitivity and hydrolysis risk (4-Chloro-3-nitroquinoline) |
| Quantified Difference | Allows bulk room-temperature storage without anhydrous handling protocols |
| Conditions | Long-term inventory storage and benchtop handling |
Purchasing the stable 4-ol precursor reduces inventory spoilage and ensures reproducible downstream chlorination exactly when needed.
For the development of Toll-like receptor agonists, structural diversity at the C4-position (which becomes the N1-position of the final imidazoquinoline) is critical for tuning TLR7 vs. TLR8 selectivity. Procuring 3-nitroquinolin-4-ol allows chemists to generate the 4-chloro intermediate in situ and immediately trap it with a wide variety of primary amines (e.g., alkylamines, anilines, amino alcohols) in yields exceeding 80-95%[1]. If a buyer were to purchase a pre-cyclized imidazoquinoline core instead, introducing this specific structural diversity would be synthetically prohibitive, as the N1-substituent must be installed prior to the final ring closure[2].
| Evidence Dimension | C4-substituent diversification capability |
| Target Compound Data | Enables >80-95% yield for diverse C4-amine installations prior to cyclization |
| Comparator Or Baseline | Synthetically prohibitive (Pre-cyclized imidazoquinoline cores) |
| Quantified Difference | Provides the essential open-ring flexibility required for N1-imidazoquinoline diversification |
| Conditions | Medicinal chemistry library synthesis via POCl3 chlorination followed by nucleophilic aromatic substitution |
This precursor is mandatory for medicinal chemistry programs that require custom N-alkyl or N-aryl substitutions to optimize receptor binding affinity.
Because 3-nitroquinolin-4-ol provides the exact regiochemical framework needed for imidazo[4,5-c]quinoline and thiazolo[4,5-c]quinoline cores, it is the premier starting material for synthesizing potent immune response modifiers like Imiquimod, Resiquimod, and CL075. Its use guarantees the correct placement of the nitro group for subsequent reduction and cyclization[1].
The compound is directly utilized in the synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which serve as highly selective allosteric enhancers for the A3 adenosine receptor. The stable 4-ol allows for reliable scale-up of the initial chlorination and amination steps required to build these complex receptor modulators [2].
In early-stage drug discovery, the bench-stable nature of 3-nitroquinolin-4-ol makes it the ideal bulk precursor for generating diverse libraries of 3,4-disubstituted quinolines. Chemists can perform on-demand chlorination and substitute various amines at the C4 position to systematically explore structure-activity relationships (SAR) without risking the degradation of stored intermediates [3].
Corrosive;Acute Toxic;Irritant